Secalonic acid F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJAYYORNVZNI-XIBZLVKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-07-2 | |
| Record name | Secalonic acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SECALONIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation of Secalonic Acid F
Fungal Bioproduction Sources
Several fungal genera, most notably Aspergillus and Penicillium, are known producers of secalonic acids, including Secalonic acid F. These fungi can be found in a wide range of environments, from terrestrial to marine ecosystems.
Aspergillus Species as Producers
Aspergillus aculeatus, a member of the black aspergilli (Aspergillus section Nigri), has been identified as an efficient producer of various bioactive compounds, including this compound. rochester.edumastelf.com Strains of this species have been isolated from various sources, including as endophytes from plants. rochester.edu Another known producer from this genus is Aspergillus japonicus. The production of Secalonic acids D and F by Aspergillus aculeatus has been documented in scientific literature, highlighting this species as a significant natural source of these mycotoxins. mastelf.commdpi.com
Penicillium Species as Producers
The genus Penicillium is a well-known source of a diverse array of secondary metabolites, including various secalonic acids. Penicillium chrysogenum, famous for its production of penicillin, is also capable of producing this compound. biorxiv.org Specifically, strains of P. chrysogenum sensu stricto are known to produce secalonic acids D and F. biorxiv.org An Arctic-derived strain of P. chrysogenum, designated INA 01369, has been shown to produce both Secalonic acid D and F. google.com
Furthermore, a deep-sea strain of Penicillium, identified as Penicillium sp. F11, has been isolated from marine sediments and demonstrated the ability to produce this compound with cytotoxic activity. mastelf.comgoogle.com This discovery underscores the potential of exploring extreme environments for novel fungal strains with the capacity for producing bioactive compounds.
Endophytic Fungi as Novel Sources of this compound and Derivatives
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a promising and relatively untapped resource for novel bioactive compounds. rochester.edu These fungi are thought to produce secondary metabolites as part of their symbiotic relationship with the host plant, potentially contributing to the plant's defense against pathogens and herbivores. rochester.edu
Several endophytic fungi have been identified as producers of this compound and its derivatives. For instance, an endophytic strain of Aspergillus aculeatus isolated from the medicinal and aromatic plant Rosa damascena (damask rose) was found to produce a new derivative of this compound. rochester.edu Another example is the endophytic fungus Periconia verrucosa, which has been shown to produce a derivative known as Secalonic acid F1. miamioh.edunih.gov The discovery of this compound production in these endophytic fungi highlights their potential as alternative and novel sources for this compound. rochester.edumastelf.com
Fungal Sources of this compound
| Fungus Species | Type | Source/Habitat | Reference |
|---|---|---|---|
| Aspergillus aculeatus | Standard | Not Specified | rochester.edumastelf.commdpi.com |
| Aspergillus japonicus | Standard | Not Specified | |
| Penicillium chrysogenum | Standard | Arctic Soil | google.com |
| Penicillium sp. F11 | Standard | Deep-sea Marine Sediment | mastelf.comgoogle.com |
| Aspergillus aculeatus MBT 102 | Endophytic | Leaves of Rosa damascena | rochester.edu |
| Periconia verrucosa RDE85 | Endophytic | Not Specified | miamioh.edunih.gov |
Environmental and Ecological Context of this compound Production
The production of secondary metabolites like this compound by fungi is not constitutive but is significantly influenced by various environmental and ecological factors. These compounds are often produced in response to specific triggers or stressors in the fungus's habitat, playing a crucial role in its survival and competitive interactions.
Ecologically, secalonic acids are believed to function as chemical defense agents, helping the producing fungus to compete with other microorganisms, including other fungi and bacteria. google.com The production of these antimicrobial compounds can inhibit the growth of competitors, allowing the producing fungus to secure resources in its ecological niche. google.com This is supported by the observed antimicrobial activity of this compound against various pathogenic bacteria and fungi. google.com
Environmental conditions play a pivotal role in regulating the biosynthesis of this compound. Temperature is a critical factor; for example, the Arctic-derived Penicillium chrysogenum INA 01369 showed optimal production of secalonic acids at 20°C. google.com Production was observed to decrease at higher temperatures (e.g., 25°C). google.com Other factors such as pH, water availability, and nutrient sources (carbon and nitrogen) also generally affect fungal growth and secondary metabolism. acs.org Fungi often have optimal pH ranges for growth and metabolite production, and nutrient limitation can be a trigger for the biosynthesis of secondary metabolites. acs.org While specific data on the optimal pH and nutrient conditions for this compound production are not extensively detailed, it is understood that these parameters are crucial for maximizing yields in a fermentation setting.
Methodologies for Isolation and Purification from Biological Matrices
The isolation and purification of this compound from fungal cultures is a multi-step process that involves extraction from the biological matrix followed by chromatographic separation to obtain the pure compound.
The initial step typically involves the extraction of the fungal biomass or the fermentation broth with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its effectiveness in extracting moderately polar compounds like secalonic acids. nih.gov The fungal culture (including both mycelium and broth) is often homogenized and repeatedly extracted with the solvent to ensure a high yield of the crude extract. nih.gov The resulting organic phases are then combined and the solvent is removed under reduced pressure to yield a concentrated crude extract. nih.gov
This crude extract, which contains a mixture of various metabolites, is then subjected to chromatographic techniques for purification. A common approach is to first use column chromatography with a silica (B1680970) gel stationary phase. nih.gov The extract is loaded onto the column, and a gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is passed through the column to separate the compounds based on their affinity for the stationary phase. nih.gov Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound.
For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov Preparative HPLC with a suitable column (e.g., a silica-based column) and a specific mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can effectively separate this compound from any remaining impurities. nih.govacs.org The purity of the final compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. rochester.edu
Biosynthesis of Secalonic Acid F: Pathways and Genetic Basis
Polyketide Biosynthetic Route to Tetrahydroxanthone Monomers
The biosynthesis of secalonic acids, including secalonic acid F, originates from the polyketide pathway. rsc.orgmdpi.commdpi.com This pathway is initiated by the condensation of acetyl-CoA with multiple molecules of malonyl-CoA, a process catalyzed by a large, multi-domain enzyme known as polyketide synthase (PKS). mdpi.comwikipedia.org In fungi, these are typically Type I PKSs, which are large, modular proteins. wikipedia.org The nascent polyketide chain undergoes a series of cyclization and modification reactions to form the core tetrahydroxanthone scaffold, which is the monomeric unit of secalonic acids. researchgate.net
The formation of the xanthone (B1684191) core in fungi is distinct from the pathway in plants. Fungal xanthone biosynthesis often proceeds through an anthraquinone (B42736) intermediate like emodin (B1671224). rsc.org This involves key steps such as oxidative ring-scission and decarboxylative cyclization. rsc.org The initial polyketide chain, formed from eight acetate (B1210297) units, cyclizes to produce intermediates that are then processed to yield the characteristic tricyclic core of xanthones. rsc.orgresearchgate.net
Role of Key Intermediates in this compound Assembly (e.g., Emodin, Endocrocin)
Several key intermediates play a crucial role in the assembly of secalonic acids. The isolation of compounds like emodin and endocrocin (B1203551) alongside secalonic acids in fungal cultures provided early evidence for their involvement in a common biosynthetic pathway. jst.go.jpnih.gov
Emodin has been confirmed as a direct intermediate in the biosynthesis of secalonic acids through isotopic labeling studies. rsc.orgnih.gov It is formed from the polyketide pathway and serves as a precursor to the xanthone structure. rsc.orgresearchgate.net The conversion of emodin to the xanthone core is a critical branching point in the pathway. rsc.org
Endocrocin is another anthraquinone that is frequently co-produced with secalonic acids. jst.go.jpnih.gov Its presence suggests a branching pathway where the polyketide chain can be processed differently. nih.gov The biosynthetic pathway for endocrocin also starts from a polyketide chain of eight acetate units. researchgate.net It is believed that endocrocin and the precursors to secalonic acids arise from a common intermediate, with endocrocin likely being a shunt product in the main pathway leading to xanthone formation. uniprot.org The isolation of these related anthraquinones from various fungi, such as Aspergillus aculeatus and Pyrenochaeta terrestris, supports the existence of a complex and branched biosynthetic network. nih.gov
Identification and Characterization of Secalonic Acid Gene Clusters
The genes responsible for secalonic acid biosynthesis are organized into biosynthetic gene clusters (BGCs). researchgate.netwikipedia.org The identification and characterization of these clusters have provided significant insights into the enzymatic machinery involved in producing these complex molecules. A well-characterized cluster is the one from Claviceps purpurea. researchgate.netsecondarymetabolites.org
Polyketide Synthase and Related Enzymes
At the heart of the secalonic acid gene cluster is the polyketide synthase (PKS) gene. researchgate.netresearchgate.netmdpi.com This enzyme is responsible for synthesizing the initial polyketide backbone from acetate and malonate units. wikipedia.org In the C. purpurea ergochrome gene cluster, the PKS (CPUR_05437) synthesizes an atrochrysone (B1255113) thioester. uniprot.org Following the synthesis of the polyketide chain, other enzymes within the cluster, such as thioesterases, are required to release the product from the PKS. uniprot.org
Reductases and Their Stereochemical Contributions (e.g., Tetrahydroxynaphthalene Reductase)
Reductases play a critical role in determining the stereochemistry of the final secalonic acid molecule. nih.govnih.gov A key enzyme is tetrahydroxynaphthalene reductase , which is involved in the reduction of carbonyl groups in the polycyclic intermediates. researchgate.netmdpi.com For instance, in the biosynthesis of fungal melanin, a related pathway, tetrahydroxynaphthalene reductase catalyzes the conversion of scytalone (B1230633) to 1,3,6,8-tetrahydroxynaphthalene. wikipedia.org In secalonic acid biosynthesis, short-chain dehydrogenase/reductase (SDR) enzymes catalyze the ketoreduction at specific positions, such as C-5, of the xanthone precursor. nih.gov The stereoselectivity of these reductases is crucial for producing the different stereoisomers of the monomeric units. nih.gov The Aspergillus aculeatus secalonic acid pathway, for example, utilizes two SDRs with different stereoselectivities to generate diverse blennolide (hemisecalonic acid) precursors. nih.gov The trans orientation of the substituents at C-6 and C-10a in secalonic acids is a conserved feature resulting from the biosynthetic route. nih.gov
Efflux Pump Genes (e.g., AFLT) Associated with Metabolite Transport
Biosynthetic gene clusters for secondary metabolites often include genes for transporters, which are thought to be involved in exporting the final product or toxic intermediates out of the cell. nih.govoaepublish.com In the context of secalonic acid biosynthesis, genes homologous to AFLT , an aflatoxin efflux pump, have been identified within the predicted gene clusters in fungi like Penicillium chrysogenum. researchgate.netmdpi.com These efflux pumps belong to the ATP-binding cassette (ABC) transporter superfamily and are crucial for self-resistance in the producing organism by preventing the intracellular accumulation of the mycotoxin. oaepublish.comdntb.gov.uadntb.gov.ua
Enzymatic Selectivity and Diversification of Secalonic Acid Analogues
The structural diversity of secalonic acid analogues is a direct result of the enzymatic selectivity and the combination of different monomeric units. researchgate.netnih.gov The dimerization process, which links two tetrahydroxanthone monomers, can result in either homodimers (like secalonic acids A, B, D, and E) or heterodimers (like secalonic acids C, F, and G). nih.gov This dimerization is thought to be an enzyme-catalyzed process, although the exact mechanisms are still under investigation. rsc.org
The stereochemical diversity of the monomeric units is generated by the action of specific enzymes, particularly reductases, within the biosynthetic pathway. nih.gov For example, different fungal species produce different stereoisomers of blennolides (hemisecalonic acids) due to the presence of reductases with distinct stereospecificities. researchgate.netnih.gov Furthermore, the selectivity of other enzymes in the pathway, such as those involved in oxidative modifications, contributes to the generation of a wide array of secalonic acid analogues. rsc.org This enzymatic toolkit allows for the creation of a diverse family of related compounds from a common set of precursors. mdpi.com
Investigation of Biosynthetic Pathways in Heterologous Expression Systems
The elucidation of complex fungal secondary metabolite biosynthetic pathways, such as that of this compound, has been significantly advanced by modern genetic techniques. rsc.org Heterologous expression, a powerful strategy in synthetic biology and natural product research, has become an indispensable tool for characterizing biosynthetic gene clusters (BGCs) that are silent or expressed at low levels under standard laboratory conditions. mdpi.comfrontiersin.org This approach involves transferring a complete BGC or individual genes from the native producing organism into a well-characterized host strain, often a model filamentous fungus like Aspergillus oryzae or Aspergillus nidulans. mdpi.comfrontiersin.orgrsc.org These hosts have established genetic tools and are often cleaner metabolic backgrounds, facilitating the identification of novel products and the functional characterization of biosynthetic enzymes. mdpi.comrsc.org
The biosynthetic pathway of the secalonic acids, a family of dimeric xanthones, has been a subject of investigation for decades. nih.gov Early studies identified compounds like emodin and endocrocin as likely precursors. nih.govnih.gov However, a definitive understanding of the genetic and enzymatic machinery required for the synthesis of specific isomers like this compound remained elusive until the application of genome mining and heterologous expression techniques. mdpi.comnih.gov
A landmark study in this area involved the heterologous expression of the secalonic acid BGC from Aspergillus aculeatus, a known producer of secalonic acids B, D, and F. nih.govresearchgate.net Researchers successfully transferred the relevant biosynthetic genes from A. aculeatus into the model host Aspergillus oryzae. researchgate.net This reconstitution of the pathway in a heterologous host enabled the production of secalonic acids and the functional analysis of the key enzymes involved in their formation. researchgate.net
The research revealed a branching pathway where stereochemically distinct monomeric xanthone units are synthesized and subsequently dimerized. The formation of this compound involves the heterodimerization of two different monomeric precursors, blennolide A and blennolide B. nih.gov The biosynthesis of these crucial monomers is controlled by short-chain dehydrogenases/reductases (SDRs) with distinct stereoselectivity. nih.gov The A. aculeatus secalonic acid pathway utilizes two such SDRs:
AacuD : This enzyme is responsible for the formation of blennolide A. nih.gov
AacuF : This SDR catalyzes a C-5R reduction, leading to the production of blennolide B, which possesses a (5R,6S,10aR) configuration. nih.gov
Once the blennolide monomers are formed, a key cytochrome P450 enzyme, AacuE , catalyzes the oxidative dimerization. nih.gov AacuE is capable of accepting both blennolide A and blennolide B as substrates to perform both homodimerization and heterodimerization reactions. nih.gov The synthesis of this compound is specifically achieved through the heterodimerization of blennolide A and blennolide B, catalyzed by AacuE. nih.gov This enzyme can also catalyze the homodimerization of blennolide B to form secalonic acid D, a major product in the native A. aculeatus pathway. nih.gov
The successful heterologous expression and functional characterization of the A. aculeatus gene cluster provided definitive experimental evidence for the roles of these specific enzymes in producing the diverse members of the secalonic acid family.
Table 1: Key Components in the Heterologous Expression of the this compound Biosynthetic Pathway
| Component | Description | Source/Reference |
| Native Producer | Aspergillus aculeatus | nih.govresearchgate.net |
| Heterologous Host | Aspergillus oryzae | researchgate.net |
| Gene Cluster | Secalonic acid biosynthetic gene cluster from A. aculeatus | researchgate.net |
| Key Enzymes | AacuD (SDR): Catalyzes formation of blennolide A. AacuF (SDR): Catalyzes formation of blennolide B. AacuE (P450): Catalyzes oxidative dimerization of monomers. | nih.gov |
| Precursors | Blennolide A, Blennolide B | nih.gov |
| Final Product | This compound (via heterodimerization of blennolide A and B) | nih.gov |
| Other Products | Secalonic acid D (via homodimerization of blennolide B) | nih.gov |
Preclinical Pharmacological and Biological Activities of Secalonic Acid F
Antineoplastic and Cytotoxic Effects in Cellular and Animal Models
Secalonic acid F has been shown to possess significant antineoplastic and cytotoxic effects across a variety of cancer models. mdpi.comresearchgate.netresearchgate.net These effects are mediated through several mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with cell cycle progression.
Inhibition of Cancer Cell Proliferation and Colony Formation
This compound has been found to inhibit the proliferation and colony formation of several types of cancer cells. acs.orgnih.gov
In models of hepatocellular carcinoma , SAF has been shown to reduce the proliferation and colony formation of HepG2 and Hep3B cell lines in a dose-dependent manner. nih.gov One study found that SAF was more effective at inhibiting the growth of hepatocellular carcinoma cells than the commonly used chemotherapy drug 5-fluorouracil. nih.gov
With respect to leukemia and multiple myeloma , SAF has exhibited cytotoxic activity against various cell lines. mdpi.com Generally, multiple myeloma cells have shown greater sensitivity to SAF than leukemia cells. mdpi.comresearchgate.net Among the multiple myeloma cell lines tested, NCI-H929 cells were the most sensitive. mdpi.comresearchgate.net
In the context of triple-negative breast cancer (TNBC) , a derivative of secalonic acid has demonstrated strong cytotoxic activity against MDA-MB-231 cells. acs.orgnih.gov This compound significantly reduced colony formation in a concentration-dependent manner. acs.org
| Cancer Type | Cell Line(s) | Observed Effects | Source(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | HepG2, Hep3B | Reduced proliferation and colony formation. More effective than 5-fluorouracil. | nih.govnih.gov |
| Leukemia | CCRF-CEM, HL-60, MOLT-4, NB-4 | Inhibited cell viability. | mdpi.com |
| Multiple Myeloma | NCI-H929, AMO-1, JJN-3, KMS-11, KMS-12BM, L-363, MOLP-8, OPM-2, RPMI-8226 | Inhibited cell viability; NCI-H929 was the most sensitive. | mdpi.comresearchgate.net |
| Triple Negative Breast Cancer | MDA-MB-231 | Strong cytotoxic activity and reduced colony formation. | acs.orgnih.gov |
Induction of Programmed Cell Death (Apoptosis) in Malignant Cells
A key mechanism of SAF's anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. acs.orgresearchgate.netnih.gov
In hepatocellular carcinoma cells (HepG2 and Hep3B), SAF has been shown to promote apoptosis. nih.gov This is achieved by activating caspase-3 and caspase-9 through a mitochondrial-mediated pathway. nih.govmdpi.com
For leukemia cells, specifically the HL-60 cell line, SAF induces apoptosis through caspase-3-dependent cleavage of RhoGDI 2. researchgate.net
In triple-negative breast cancer cells (MDA-MB-231), a secalonic acid derivative induces apoptosis, as evidenced by morphological changes and the increased expression of cleaved caspase and PARP. acs.orgnih.govnih.gov This process appears to be mediated by mitochondrial damage and the generation of reactive oxygen species. acs.org
Studies on multiple myeloma cells have also shown that SAF-associated cytotoxicity is a result of both apoptosis and necrosis. mdpi.com
Cell Cycle Arrest in Specific Phases
This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. mdpi.comnih.gov
In hepatocellular carcinoma cells (HepG2 and Hep3B), SAF treatment resulted in cell cycle inhibition in a dose-dependent manner. nih.gov Specifically, SAF was found to arrest the cell cycle at the G1 phase. nih.gov
For multiple myeloma cells, specifically the NCI-H929 line, SAF induced cell cycle arrest in the S and G2/M phases. mdpi.comresearchgate.net
In triple-negative breast cancer cells (MDA-MB-231), a derivative of secalonic acid caused G1 phase arrest in a dose-dependent manner. acs.org
| Cancer Type | Cell Line(s) | Cell Cycle Phase of Arrest | Source(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | HepG2, Hep3B | G1 Phase | nih.govnih.gov |
| Multiple Myeloma | NCI-H929 | S and G2/M Phases | mdpi.comresearchgate.net |
| Triple Negative Breast Cancer | MDA-MB-231 | G1 Phase | acs.org |
Modulation of Cancer Cell Migration and Invasion
This compound and its derivatives have been shown to modulate the migration and invasion of cancer cells, which are key processes in metastasis. acs.orgnih.gov
In hepatocellular carcinoma cell lines (HepG2 and Hep3B), SAF treatment significantly suppressed migration and invasion. nih.gov This effect is thought to be mediated by the downregulation of a target protein called MARCH1. researchgate.net
For triple-negative breast cancer cells (MDA-MB-231), a secalonic acid derivative was found to restrict cell migration. acs.orgnih.gov An in vitro wound healing assay demonstrated that this compound significantly suppressed the invasion of MDA-MB-231 cells into the denuded zone in a dose-dependent manner. nih.gov
Selective Cytotoxicity Profiles Towards Malignant vs. Normal Cells
An important aspect of a potential anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. mdpi.comnih.gov
A derivative of this compound was found to be nontoxic to normal human breast epithelial FR-2 cells, with an IC50 value (a measure of potency) that was 4 to 7 times higher than in triple-negative breast cancer cells. acs.org
In studies involving leukemia and multiple myeloma cell lines, SAF did not show any toxicity towards human peripheral mononuclear cells (HPMNCs) at the concentrations that were effective against the cancer cells. mdpi.com The IC50 value for HPMNCs was greater than 100 µM, and even at this high concentration, cell viability did not drop below 50%. mdpi.com
Furthermore, research on hepatocellular carcinoma showed that the cytotoxicity of SAF to peripheral blood mononuclear cells was similar to that of the chemotherapy drug 5-fluorouracil, suggesting a comparable level of toxicity to these normal cells. nih.gov
Antimicrobial and Antifungal Properties of this compound
In addition to its anticancer activities, this compound has demonstrated antimicrobial and antifungal properties. mdpi.comoup.com
This compound has shown strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 2 μg/mL. mdpi.com It has also been found to be active against the phytopathogenic bacteria Pectobacterium carotovorum. mdpi.com
In terms of antifungal activity, this compound was effective against Aspergillus fumigatus and Aspergillus niger, with MIC values of 16 μg/mL and 4 μg/mL, respectively. mdpi.com It also showed activity against Candida albicans and the phytopathogenic fungus Fusarium solani. mdpi.com
A derivative, secalonic acid F1, demonstrated antimicrobial activity against Staphylococcus aureus, inhibiting biofilm formation and disrupting the cell membrane integrity of the pathogen. oup.comresearchgate.net
| Organism | Type | Activity | MIC (μg/mL) | Source(s) |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | Bacteria | Antibacterial | 2 | mdpi.com |
| Pectobacterium carotovorum | Bacteria | Antibacterial | 4 | mdpi.com |
| Aspergillus fumigatus | Fungus | Antifungal | 16 | mdpi.com |
| Aspergillus niger | Fungus | Antifungal | 4 | mdpi.com |
| Candida albicans | Fungus | Antifungal | - | mdpi.com |
| Fusarium solani | Fungus | Antifungal | - | mdpi.com |
| Staphylococcus aureus | Bacteria | Antimicrobial (Biofilm Inhibition) | 12.5 | oup.com |
Efficacy Against Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus, Gram-negative bacteria)
This compound has shown notable antibacterial properties, particularly against Gram-positive bacteria. It has displayed strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported minimum inhibitory concentration (MIC) value of 2 μg/mL. mdpi.com In another study, the MIC of this compound against S. aureus was reported to be 6.25 μg/mL. researchgate.net
While its activity against Gram-negative bacteria is also documented, it appears to be less potent than its effects on Gram-positive strains. researchgate.net For instance, secalonic acid D, a related compound, exhibited a direct antibacterial effect against Gram-negative bacteria like E. coli and P. aeruginosa with MICs ranging from 4–16 μg/mL. mdpi.com this compound has also been evaluated against a range of microorganisms including the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. researchgate.net
Antifungal Spectrum Against Diverse Fungal Species (e.g., Candida albicans, Aspergillus species, Fusarium solani)
This compound has demonstrated a broad spectrum of antifungal activity. It has been found to be active against Aspergillus fumigatus and Aspergillus niger, with MIC values of 16 μg/mL and 4 μg/mL, respectively. mdpi.com Additionally, it has shown efficacy against the common human fungal pathogen Candida albicans and the phytopathogenic fungus Fusarium solani. mdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species
| Fungal Species | MIC (μg/mL) | Reference |
|---|---|---|
| Aspergillus fumigatus VKM F-37 | 16 | mdpi.com |
| Aspergillus niger ATCC 16404 | 4 | mdpi.com |
| Candida albicans ATCC 14053 | Active | mdpi.com |
| Fusarium solani VKPM F 890 | Active | mdpi.com |
Inhibition of Biofilm Formation in Pathogenic Microorganisms
Research has indicated that secalonic acids can interfere with the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. researchgate.net Specifically, secalonic acid D, an epimer of this compound, was able to inhibit biofilm formation in S. aureus by over 90% at a concentration of 6.25 μg/mL without affecting cell growth. mdpi.com It also showed the ability to eradicate pre-formed biofilms. mdpi.com
Synergistic Effects with Established Antimicrobial Agents
Studies have explored the potential of secalonic acids to work in concert with existing antimicrobial drugs, a strategy that could enhance therapeutic efficacy and combat drug resistance. Secalonic acid D has demonstrated synergistic antibacterial and antibiofilm effects against S. aureus when combined with ampicillin, vancomycin, and chloramphenicol. mdpi.com Furthermore, other secalonic acid derivatives have been found to act synergistically with streptomycin. acs.org In pancreatic cancer cell lines, this compound has been shown to have additive to synergistic cytotoxic effects when combined with conventional anticancer drugs like cisplatin (B142131) and doxorubicin. mdpi.com
Allelopathic and Phytotoxic Effects of this compound on Higher Plants
Beyond its antimicrobial properties, this compound exhibits significant allelopathic and phytotoxic effects on higher plants, influencing their growth and physiological processes.
Impact on Plant Seedling Growth and Development
This compound, a major allelochemical produced by the fungus Aspergillus japonicus, has been shown to markedly inhibit the seedling growth of various plants, including sorghum (Sorghum vulgare), hairy beggarticks (Bidens pilosa), and barnyardgrass (Echinochloa crus-galli). researchgate.net The inhibitory effects are concentration-dependent. For instance, at concentrations of 0.3 mmol.L-1 and 0.6 mmol.L-1, SAF inhibited the seedling growth of corn (Zea mays L.). nih.gov Specifically, a 0.3 mmol.L-1 concentration of SAF led to a 27.7% reduction in root length, a 39.1% decrease in root dry weight, and a 35.8% inhibition of shoot length in corn seedlings. nih.gov
Interestingly, at a very low concentration of 0.0375 mmol.L-1, SAF was found to significantly stimulate the seedling growth of corn, increasing root length, root number, and root oxidation activities. nih.gov This suggests a hormetic effect, where the substance has opposite effects at different concentrations.
Effects on Photosynthesis and Chlorophyll (B73375) Pigment Content
A key mechanism of this compound's phytotoxicity is its detrimental impact on photosynthesis. unl.edu Treatment with SAF has been shown to lower the content of both chlorophyll a and chlorophyll b, which are essential pigments for capturing light energy. researchgate.net This reduction in chlorophyll content directly contributes to a decrease in the photosynthetic rates of treated plants. researchgate.netresearchgate.net
Table 2: Effects of this compound on Corn (Zea mays L.) Seedling Growth at Different Concentrations
| Concentration (mmol.L-1) | Effect on Root Length | Effect on Root Dry Weight | Effect on Shoot Length | Reference |
|---|---|---|---|---|
| 0.0375 | +31.7% | - | - | nih.gov |
| 0.3 | -27.7% | -39.1% | -35.8% | nih.gov |
Modulation of Plant Respiration and Cellular Membrane Permeability
This compound (SAF), a mycotoxin produced by fungi such as Aspergillus japonicus, has been shown to exert significant influence on fundamental physiological processes in higher plants, including respiration and cellular membrane integrity. researchgate.net Research indicates that treatment with SAF leads to an increase in the respiration rate of plants. researchgate.net This alteration in respiratory activity is a component of a broader stress response induced by the compound.
The increased permeability of the plasma membrane can be a result of various factors, including the disruption of the lipid bilayer and alterations to membrane proteins. cas.cz The hydrophobic nature of the cell membrane, created by the fatty acid chains of lipids, is what normally restricts the free passage of charged molecules. uvigo.esuvigo.es When this barrier is compromised, as seen with SAF treatment, the selective permeability of the membrane is lost, leading to uncontrolled exchange with the extracellular environment and subsequent cellular dysfunction. researchgate.netuvigo.es
Table 1: Effects of this compound on Plant Physiological Parameters
| Parameter | Effect of this compound Treatment | Reference |
| Respiration Rate | Increased | researchgate.net |
| Cellular Membrane Permeability | Increased | researchgate.net |
| Malondialdehyde (MDA) Content | Increased | researchgate.net |
| Mitochondrial Structure | Amorphous, with integral membrane damage | researchgate.net |
| Chloroplast Structure | Swollen, with membrane damage and disorderly arrangement | researchgate.net |
Alterations in Endogenous Phytohormone Levels (e.g., Abscisic Acid)
In conjunction with its effects on respiration and membrane permeability, this compound also modulates the levels of endogenous phytohormones, notably abscisic acid (ABA). researchgate.net Research has shown that treatment with SAF leads to an increase in the ABA content in plants. researchgate.net Abscisic acid is a crucial plant hormone involved in regulating a wide array of developmental processes and responses to environmental stress. wikipedia.orgfrontiersin.org
Under normal conditions, ABA plays a key role in processes such as seed dormancy, organ size control, and stomatal closure. wikipedia.org Its levels are intricately regulated through biosynthesis, catabolism, and transport to meet the plant's physiological needs. frontiersin.org Importantly, ABA is a central player in the plant's response to various stresses, including drought, salinity, and cold. wikipedia.orgfrontiersin.org An increase in ABA concentration, as observed in response to SAF, is a hallmark of the plant's stress response system. This elevation in ABA can trigger a cascade of downstream signaling events aimed at mitigating the stress. frontiersin.orgnih.gov
The rise in ABA levels following SAF exposure is likely part of an integrated stress response. researchgate.net The damage inflicted by SAF on cellular structures, particularly membranes, can act as a signal that activates ABA biosynthesis. researchgate.netfrontiersin.org The resulting increase in ABA could then contribute to some of the observed physiological changes in the plant, although it is part of a complex interplay of factors initiated by the phytotoxic effects of SAF. researchgate.net
Table 2: Effect of this compound on Abscisic Acid Levels
| Phytohormone | Effect of this compound Treatment | Reference |
| Abscisic Acid (ABA) | Increased | researchgate.net |
Molecular and Cellular Mechanisms of Action of Secalonic Acid F
Modulation of Intracellular Signaling Pathways
Secalonic acid F exerts its influence on cancer cells by interfering with critical signaling cascades that govern cell proliferation, survival, and migration.
Regulation of the PI3K/AKT/β-catenin Signaling Cascade
Research has shown that this compound can suppress the progression of hepatocellular carcinoma by targeting the PI3K/AKT/β-catenin signaling pathway. mdpi.comnih.gov Treatment with SAF leads to the inactivation of this cascade. mdpi.com Specifically, SAF has been found to downregulate the expression of key components of this pathway in hepatocellular carcinoma cells. tandfonline.com The PI3K/AKT pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. By inhibiting this pathway, SAF effectively hinders the proliferation of cancer cells. Furthermore, the downstream effector, β-catenin, which is involved in cell adhesion and gene transcription, is also inhibited, contributing to the anti-tumor effects of SAF. tandfonline.com The inactivation of the PI3K/AKT/β-catenin signaling cascade is a key mechanism by which SAF represses the growth and invasion of liver cancer cells. mdpi.comfrontiersin.org
Downregulation of MARCH1 Expression and its Downstream Effects
A novel target of this compound in hepatocellular carcinoma is the E3 ubiquitin ligase MARCH1. mdpi.com Studies have revealed that SAF treatment significantly decreases the levels of MARCH1. mdpi.comtandfonline.com The downregulation of MARCH1 by SAF is mediated through the inhibition of the PI3K/AKT/β-catenin signaling pathway. mdpi.com Overexpression of MARCH1 has been observed in liver cancer, and its suppression by SAF contributes to the inhibition of tumor development. frontiersin.orgresearchgate.net The reduction in MARCH1 expression has been shown to suppress the migration and invasion of hepatocellular carcinoma cells. researchgate.net Therefore, the targeting of MARCH1 represents a significant aspect of the anti-cancer mechanism of this compound. mdpi.comfrontiersin.org
Interactions with the Akt/mTOR Pathway
In addition to the PI3K/AKT/β-catenin cascade, this compound also interacts with the Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that SAF inhibits VEGF-mediated angiogenesis, the formation of new blood vessels, through the Akt/mTOR pathway in breast cancer. nih.govacs.org The mTOR protein, a key component of this pathway, is involved in two distinct complexes, mTORC1 and mTORC2, both of which can be influenced by Akt. By interfering with this pathway, SAF can effectively disrupt processes essential for tumor growth and progression. While the direct interactions are still being fully elucidated, the inhibition of the Akt/mTOR pathway is a recognized component of SAF's anti-tumor activity.
Induction of Apoptotic Cascades and Pathways
A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death.
Activation of Caspase-Dependent Apoptosis (e.g., Caspase-3, Caspase-7)
This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. mdpi.comresearchgate.net This process is often dependent on the activation of caspases, a family of proteases that execute the apoptotic program. Studies have demonstrated that SAF treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, in hepatocellular carcinoma cells. researchgate.netnih.gov The activation of caspase-3, in particular, has been linked to the cleavage of specific substrates, such as Rho GDP dissociation inhibitor 2 (RhoGDI 2), in HL-60 leukemia cells, further promoting the apoptotic process. researchgate.netnih.gov The induction of caspase-dependent apoptosis is a critical mechanism underlying the cytotoxicity of SAF against cancer cells. mdpi.comresearchgate.net
Involvement of the Mitochondrial-Mediated Apoptosis Pathway
The induction of apoptosis by this compound often proceeds through the intrinsic or mitochondrial-mediated pathway. mdpi.com This pathway is initiated by various intracellular stresses and converges on the mitochondria. Research has shown that SAF can trigger mitochondrial damage and the loss of mitochondrial membrane potential, key events in the initiation of intrinsic apoptosis. nih.govacs.org The activation of caspase-9, an initiator caspase of the mitochondrial pathway, has been observed in response to SAF treatment. nih.gov This subsequently leads to the activation of executioner caspases like caspase-3, culminating in apoptotic cell death. nih.gov The involvement of the mitochondrial-mediated pathway underscores the ability of SAF to induce cell death through intracellular damage signals. mdpi.comresearchgate.net
Regulation of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2)
This compound has been shown to modulate key proteins involved in the intrinsic apoptotic pathway, particularly the anti-apoptotic members of the Bcl-2 family, Mcl-1 and Bcl-2. These proteins are critical for cell survival, and their inhibition is a key strategy in cancer therapy. mdpi.com
In studies on hepatocellular carcinoma (HCC) cells (HepG2 and Hep3B), treatment with SAF led to the downregulation of both Mcl-1 and Bcl-2. nih.govmdpi.com This effect is part of a larger signaling cascade initiated by SAF. The compound was found to target and downregulate MARCH1 (Membrane Associated Ring-CH-Type Finger 1), an E3 ubiquitin ligase. nih.gov The reduction in MARCH1 levels subsequently inactivates the PI3K/AKT/β-catenin signaling pathway, which in turn leads to the decreased expression of the anti-apoptotic proteins Mcl-1 and Bcl-2. nih.govmdpi.com This suppression of anti-apoptotic defenses sensitizes cancer cells to apoptosis, or programmed cell death. The downregulation of Mcl-1 and Bcl-2 was confirmed in vivo in an HCC nude mouse model, where SAF treatment markedly inhibited tumor growth. nih.gov
| Cell Line | Effect of this compound | Associated Pathway |
| HepG2 | Downregulation of Mcl-1 and Bcl-2 | MARCH1/PI3K/AKT/β-catenin nih.govmdpi.com |
| Hep3B | Downregulation of Mcl-1 and Bcl-2 | MARCH1/PI3K/AKT/β-catenin nih.govmdpi.com |
Cleavage of Rho GDP Dissociation Inhibitor 2 (RhoGDI 2)
A significant mechanism contributing to SAF-induced apoptosis is the cleavage of Rho GDP Dissociation Inhibitor 2 (RhoGDI 2). nih.gov RhoGDI 2 is a regulator of Rho GTPases, which are key players in various cellular processes, including cell signaling and organization. nih.govresearchgate.net
Differential proteomic analysis of human leukemia HL-60 cells treated with SAF revealed a notable decrease in the full-length form of RhoGDI 2 and a corresponding increase in its cleaved product. nih.gov This cleavage is mediated by caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govresearchgate.net Further experiments demonstrated that the cytotoxic effects of SAF and the associated cleavage of RhoGDI 2 could be significantly blocked by a caspase-3 inhibitor (Ac-DEVD-CHO). nih.gov The caspase-3-cleaved fragment of RhoGDI 2 is known to promote the progression of apoptosis. nih.govresearchgate.net Therefore, SAF-induced, caspase-3-dependent cleavage of RhoGDI 2 represents a key event that disrupts vital cell signaling pathways and pushes the cell toward apoptosis. nih.govresearchgate.net
Disruption of Cytoskeletal Architecture and Cellular Structures
Microtubule Network Disassembly and Tubulin Binding
This compound exerts profound effects on the cytoskeleton, specifically by disrupting the microtubule network. mdpi.comnih.gov Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for maintaining cell structure, intracellular transport, and cell division. mdpi.com
In human osteosarcoma U2OS cells genetically engineered to express green fluorescent protein (GFP)-tagged α-tubulin, treatment with SAF resulted in a significant disassembly of the microtubule network. mdpi.comresearchgate.net The organized, cytoplasm-spanning microtubule filaments seen in untreated cells were diminished, showing reduced intensity, particularly at the cell periphery. mdpi.com This microtubule-destabilizing activity contributes significantly to the cytotoxicity of SAF, likely by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis. mdpi.comresearchgate.net Correlation analyses have shown that the activity profile of secalonic acid is highly correlated with microtubule-destabilizing agents like Vinca alkaloids, further supporting its role as a microtubule-binding agent. mdpi.com
| Cell Line | Observed Effect of this compound | Functional Consequence |
| U2OS | Reduced microtubule mass, decreased intensity at cell periphery mdpi.com | Disassembly of tubulin network mdpi.comresearchgate.net |
| NCI-H929 (Multiple Myeloma) | G2/M phase cell cycle arrest mdpi.com | Cytotoxicity through apoptosis and necrosis mdpi.com |
Direct Enzyme and Protein Target Interactions
Inhibition of DNA Topoisomerase I
The secalonic acid family of compounds has been reported to possess inhibitory activity against DNA topoisomerase I. acs.org This nuclear enzyme is crucial for relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks. nih.gov Its inhibition leads to DNA damage and cell death, making it a valuable target for anticancer drugs. tandfonline.com
While Secalonic Acid D (SAD), a closely related isomer, is a well-characterized DNA topoisomerase I inhibitor, the direct action of SAF on this enzyme is less defined. mdpi.comnih.gov SAD has been shown to inhibit the enzyme by preventing its binding to DNA, a mechanism distinct from topoisomerase poisons like camptothecin. nih.govtandfonline.com However, a cross-resistance analysis using the National Cancer Institute (NCI) tumor cell line panel did not find a significant correlation between the activity of secalonic acid and known DNA topoisomerase I inhibitors. mdpi.com This suggests that while the secalonic acid scaffold has the potential to interact with this enzyme, the inhibition of DNA topoisomerase I may not be the primary mode of action for SAF, or its effects may be cell-type specific.
Inhibition of Protein Kinase C
Protein Kinase C (PKC) represents another target for the secalonic acid family. acs.org PKC isozymes are a group of serine/threonine kinases that play central roles in signal transduction pathways governing cell proliferation and differentiation. oup.com
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound (SAF) has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme recognized as a negative regulator of insulin (B600854) and leptin signaling pathways. funakoshi.co.jpfrontiersin.orgresearchgate.net Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity. funakoshi.co.jpresearchgate.net The inhibitory action of SAF on PTP1B has been quantified with an IC₅₀ value of 9.6 μM. funakoshi.co.jp By inhibiting PTP1B, SAF can potentially enhance insulin sensitivity, as PTP1B is known to dephosphorylate the insulin receptor and its substrates, thereby attenuating the insulin signal. frontiersin.orgresearchgate.net
Induction of Oxidative Stress and Perturbation of Antioxidant Systems
This compound contributes to cellular toxicity through the generation of reactive oxygen species (ROS). acs.orgnih.gov Studies have demonstrated that SAF can induce mitochondrial damage, which is a significant source of intracellular ROS. acs.orgnih.govkisti.re.kr The production of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can lead to widespread cellular damage by oxidizing essential biomolecules like lipids, proteins, and nucleic acids. acs.orgnih.govmdpi.com This ROS-mediated apoptosis has been observed in cancer cells, indicating that the pro-oxidant activity of SAF is a key component of its cytotoxic mechanism. acs.orgnih.gov
In plants, this compound has been shown to disrupt the balance of antioxidant enzyme systems. researchgate.net Research indicates that SAF significantly reduces the activities of both superoxide dismutase (SOD) and peroxidase (POD) at a concentration of 0.3 mM. researchgate.netresearchgate.net SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while POD is involved in the detoxification of hydrogen peroxide. frontiersin.orgcsic.es By diminishing the activities of these key antioxidant enzymes, SAF weakens the plant's ability to scavenge harmful ROS, leading to increased oxidative stress. researchgate.net
A direct consequence of the increased oxidative stress induced by this compound is the peroxidation of lipids within cellular membranes. researchgate.net This is evidenced by the enhanced accumulation of malondialdehyde (MDA), a well-established biomarker of lipid peroxidation. researchgate.netmdpi.comwikipedia.org The increase in MDA content signifies damage to membrane integrity, which can disrupt cellular processes and lead to cell death. researchgate.netscielo.br Studies have reported a significant increase in MDA levels in various plant species upon treatment with SAF. researchgate.net
Table 1: Effect of this compound on Malondialdehyde (MDA) Content in Various Plant Species
| Plant Species | Concentration of this compound | Observation | Reference |
| Sorghum (Sorghum vulgare Pers.) | 0.3 mM | Enhanced MDA content | researchgate.net |
| Hairy Beggarticks (Bidens pilosa L.) | 0.3 mM | Enhanced MDA content | researchgate.net |
| Barnyardgrass (Echinochloa crus-galli (L.) Beauv.) | 0.3 mM | Enhanced MDA content | researchgate.net |
| Rice (Oryza sativa L.) | Not Specified | Very high increase in lipid peroxidation | researchgate.net |
The cellular damage instigated by this compound extends to the ultrastructural level of vital organelles. researchgate.net Transmission electron microscopy has revealed that SAF treatment causes significant damage to chloroplasts, mitochondria, and nuclei in plant cells. researchgate.net Observed abnormalities include amorphous mitochondria with disintegrated membranes and swollen chloroplasts that are also lacking intact membranes and are arranged in a disorderly fashion. researchgate.net Furthermore, the stratified structure of chloroplasts and the membranes of both chloroplasts and nuclei are damaged. researchgate.netresearchgate.net This organellar damage is a direct result of the weakened protective capacity against membrane lipid peroxidation and disrupts critical cellular functions like photosynthesis and respiration. researchgate.net
Inhibition of Nucleic Acid and Protein Synthesis in Microorganisms
This compound has demonstrated antimicrobial properties by interfering with fundamental cellular processes in microorganisms. oup.comresearchgate.net Research has shown that SAF can reduce both DNA and RNA synthesis in Staphylococcus aureus. oup.comresearchgate.net This inhibition of nucleic acid synthesis is a key part of its bactericidal mechanism. oup.com While detailed studies on its effect on protein synthesis in a wide range of microorganisms are ongoing, the disruption of nucleic acid synthesis points to a significant impact on the central dogma of molecular biology, thereby inhibiting microbial growth and survival. oup.comresearchgate.net
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | IC₅₀ / MIC | Reference |
| Staphylococcus aureus | Antimicrobial, Inhibition of DNA and RNA synthesis | IC₅₀: 7.6 µg/mL; MIC: 12.5 µg/mL | oup.com |
| Bacillus megaterium | Antimicrobial agent | Not Specified | funakoshi.co.jp |
| Aspergillus fumigatus VKM F-37 | Antifungal | MIC: 16 µg/mL | mdpi.com |
| Aspergillus niger ATCC 16404 | Antifungal | MIC: 4 µg/mL | mdpi.com |
| Pectobacterium carotovorum VKM-B1247 | Antimicrobial | MIC: 16 µg/mL | mdpi.com |
| Multidrug-resistant Staphylococcus aureus | Antimicrobial | MIC: 4 µg/mL | mdpi.com |
Reduction of DNA Synthesis
This compound has been shown to impede the synthesis of DNA, a critical process for cellular proliferation. oup.comresearchgate.net This inhibitory action is a key component of its cytotoxic effects against various cell types. mdpi.com Studies on the broader family of secalonic acids suggest that one potential mechanism for this activity is the inhibition of DNA topoisomerase I. acs.orgnih.gov DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, and their inhibition can lead to stalled replication forks and ultimately, cell death.
Further evidence for the disruption of DNA synthesis comes from cell cycle analysis. In studies involving human multiple myeloma cell lines, this compound was found to induce cell cycle arrest in the S and G2/M phases. mdpi.com The S phase is the period of active DNA synthesis, and an arrest at this stage directly indicates an interference with the replication process. This disruption of the DNA damage response (DDR) and replicative-stress-related responses underscores its mechanism of action. mdpi.com
Potential Interaction with Respiratory Chain Enzymes (e.g., Succinate (B1194679) Dehydrogenase) and ATP Synthesis
This compound significantly impacts cellular energy metabolism by targeting key components of the mitochondrial respiratory chain. oup.com It severely affects the activity of respiratory chain dehydrogenases, with a specific interaction identified with succinate dehydrogenase (SDH). oup.com SDH, also known as mitochondrial complex II, is a unique enzyme that participates in both the citric acid cycle and the electron transport chain, oxidizing succinate to fumarate (B1241708) and transferring electrons to ubiquinone. wikipedia.orgwjgnet.com
In-silico molecular docking studies have confirmed a direct interaction between this compound and succinate dehydrogenase. oup.com This inhibition disrupts the electron transport chain, which is crucial for generating the proton gradient that drives ATP synthesis. oup.com Research on the related compound, secalonic acid D, has also shown it acts as an uncoupler of mitochondrial oxidative phosphorylation, further supporting the family's impact on cellular respiration. unila.ac.id
The inhibition of SDH activity by this compound is concentration-dependent. Studies have quantified this effect, showing a significant reduction in enzyme function at both minimum inhibitory (MIC) and sub-inhibitory concentrations. oup.com
Table 1: Inhibitory Effect of this compound (SF1) on Respiratory Chain Dehydrogenase Activity
| Concentration | % Reduction in Activity |
|---|---|
| MIC | 89.5% |
| Sub-MIC (0.5 x MIC) | 75.8% |
Data sourced from a study on Staphylococcus aureus. oup.com
By disrupting the function of enzymes like succinate dehydrogenase, this compound impairs oxidative phosphorylation. oup.com This leads to a depletion in the cell's supply of adenosine (B11128) triphosphate (ATP), the primary energy currency. oup.com The reduced availability of ATP limits essential cellular functions, including ATP-dependent protein synthesis, ultimately compromising cell stability and viability. oup.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Secalonic acid D |
| Adenosine triphosphate (ATP) |
| Succinate |
| Fumarate |
Advanced Analytical and Structural Elucidation Techniques for Secalonic Acid F Research
Spectroscopic Methods for Structure Determination and Absolute Configuration
Spectroscopic techniques form the cornerstone of the structural analysis of Secalonic acid F, providing detailed insights into its molecular framework and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the planar structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present in the molecule. For instance, studies on this compound and its derivatives reveal characteristic signals for methine groups, oxygen-bearing methines, and hydroxyl protons in the ¹H NMR spectrum. researchgate.net The ¹³C NMR spectrum confirms the presence of ester and ketone carbonyls, as well as sp² and sp³ hybridized carbons, consistent with its tetrahydroxanthone skeleton. researchgate.netnih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure. COSY spectra establish proton-proton couplings, helping to identify spin systems within the molecule. nih.govclockss.org HMBC is particularly vital as it reveals long-range correlations between protons and carbons (typically 2-3 bonds), which allows for the connection of different structural fragments and determination of the linkage between the two monomeric units. nih.govclockss.orgnih.gov For example, HMBC correlations have been used to confirm the connectivity within the dimeric structure of secalonic acids. nih.gov The collective data from these NMR experiments allow for the unambiguous assignment of the planar structure of this compound. nih.govresearchgate.net
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) | Key HMBC Correlations |
|---|---|---|---|
| 5 | - | 4.38 | C-7, C-8a, C-10 |
| 6 | 31.3 | 2.04–1.99 | - |
| 7 | 39.7 | 3.17 | C-6, C-8, C-11 |
| 8 | 198.7 | - | - |
| 8a | 72.5 | - | - |
| 10 | 86.2 | - | - |
| 11 | 18.01 | - | - |
Note: Data extracted from a study on a this compound derivative and is illustrative of the types of data obtained. nih.gov
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. Techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provide highly accurate mass measurements of the molecular ion. researchgate.netclockss.org This precision allows for the calculation of the molecular formula with a high degree of confidence. For instance, the molecular formula of secalonic acid derivatives has been established as C₃₂H₃₀O₁₄ by observing the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ in the HR-ESIMS spectrum and comparing the experimental mass-to-charge ratio (m/z) with the calculated value. researchgate.netclockss.org This information is complementary to NMR data and corroborates the proposed structure. nih.govnih.gov
While NMR and MS establish the connectivity of atoms, Circular Dichroism (CD) spectroscopy is pivotal for determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules. The resulting CD spectrum is highly sensitive to the stereochemistry of the compound. mdpi.com
For complex molecules like secalonic acids, the experimental CD spectrum is often compared with theoretical spectra calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TDDFT). exlibrisgroup.com By comparing the experimental and calculated spectra, the absolute configuration of the stereocenters can be confidently assigned. nih.govresearchgate.net This combined experimental and computational approach has been successfully used to determine the absolute configuration of this compound and its newly discovered derivatives. acs.orgacs.org The relationship between enantiomers, such as Secalonic acid A and D, and Secalonic acid G and F, is also confirmed by their mirror-image CD spectra. google.com
Chromatographic Techniques for Quantitative Analysis and Separation
Chromatographic methods are indispensable for both the purification of this compound from complex fungal extracts and its precise quantification in biological samples.
For the quantitative analysis of this compound in biological fluids, such as plasma, a highly sensitive and selective method is required. nih.gov Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose. researchgate.netresearchgate.net This technique combines the superior separation efficiency of UPLC, which uses columns with sub-2-μm particles, with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
A validated UPLC-MS/MS method for determining this compound in rat plasma has been developed. nih.gov The method typically involves a liquid-liquid extraction step to isolate the analyte from the plasma matrix, followed by chromatographic separation on a C18 column. nih.govresearchgate.net Detection is performed using a triple-quadrupole mass spectrometer operating in the multiple-reaction monitoring (MRM) mode. In MRM, a specific precursor ion of this compound (e.g., m/z 639.3) is selected and fragmented, and a specific product ion (e.g., m/z 415.4) is monitored for quantification. nih.govresearchgate.net This highly specific detection minimizes interference from matrix components. biopharmaservices.com The method is validated for linearity, accuracy, precision, and stability, ensuring reliable data for pharmacokinetic studies. nih.gov
| Parameter | Condition/Value |
|---|---|
| Chromatography System | UPLC |
| Column | Agilent SB-C18 |
| Mobile Phase | Methanol and 0.5% formic acid in water (80:20, v/v) |
| Detection | Triple-quadrupole mass spectrometer with ESI |
| Ionization Mode | Multiple-Reaction Monitoring (MRM) |
| MRM Transition (SAF) | m/z 639.3 → 415.4 |
| Linear Range in Plasma | 2–500 ng/mL |
Source: Data compiled from a validated bioanalytical method for this compound. nih.govresearchgate.net
Advanced Cell-Based and Biochemical Assays for Functional Characterization
Understanding the biological activity of this compound requires a variety of advanced cell-based and biochemical assays. jmb.or.kr These assays are used to investigate its effects on cellular processes like proliferation, cell death, and cell migration.
Functional characterization of this compound has revealed significant cytotoxic and anti-proliferative activities against various cancer cell lines, including leukemia, multiple myeloma, and hepatocellular carcinoma. researchgate.netmdpi.com Common assays used to determine cytotoxicity include the resazurin (B115843) assay and the Sulforhodamine B (SRB) assay. acs.orgmdpi.com
To delve deeper into the mechanism of action, flow cytometry-based assays are frequently employed. For example, cell cycle analysis using propidium (B1200493) iodide staining has shown that this compound can induce cell cycle arrest at the S and G2/M phases in cancer cells. mdpi.comresearchgate.net Apoptosis, or programmed cell death, is another key mechanism. It can be assessed using Annexin V-FITC/PI dual staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. acs.orgresearchgate.net Studies have demonstrated that this compound induces apoptosis through a mitochondria-dependent pathway, involving mitochondrial damage and the production of reactive oxygen species (ROS). nih.govacs.org
Other biochemical and cell-based assays used to characterize this compound's function include:
Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells and has shown that this compound can inhibit the ability of cancer cells to form colonies. acs.orgaacrjournals.org
Microtubule Disruption Assay: By using cell lines expressing fluorescently-tagged tubulin (e.g., U2OS-α-tubulin-GFP), researchers have observed that this compound can disrupt the microtubule network, which is critical for cell division and structure. mdpi.com
Western Blotting: This technique is used to measure the expression levels of specific proteins involved in cell signaling pathways. It has been used to show that this compound can modulate pathways like the PI3K/AKT/β-catenin signaling pathway and increase the expression of apoptosis-related proteins like cleaved caspase and PARP. nih.govacs.org
Cell Migration and Invasion Assays: These assays, often performed using Transwell chambers, are used to evaluate the effect of the compound on cancer cell metastasis. researchgate.net
Together, these advanced assays provide a comprehensive picture of the biological functions of this compound and its potential as a therapeutic agent. jmb.or.kr
Cell Viability and Proliferation Assays (e.g., Resazurin Assay, CCK-8 Assay)
Cell viability and proliferation assays are fundamental in the initial screening and characterization of the cytotoxic potential of this compound. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.
The Resazurin assay , also known as the Alamar Blue assay, utilizes a blue, non-fluorescent, and cell-permeable dye. mdpi.com In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin (B1680543). mdpi.com The intensity of this fluorescence is proportional to the number of living cells, providing a quantitative measure of cell viability. mdpi.com This assay is noted for its sensitivity and non-toxic nature at low concentrations, allowing for time-lapse studies. mdpi.com
The Cell Counting Kit-8 (CCK-8) assay is another robust method used to assess the effects of SAF. researchgate.net This assay employs a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in living cells to produce a water-soluble, orange-colored formazan (B1609692) dye. abcam.comigem.org The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance. igem.org
Research on the human leukemia cell line HL60 demonstrated that SAF inhibited cell proliferation in a time- and dose-dependent manner, as determined by the CCK-8 assay. researchgate.net This indicates that SAF possesses potent cytotoxic activity against these cells. researchgate.net
Table 1: Cell Viability and Proliferation Assays in this compound Research
| Assay | Principle | Application in SAF Research | Findings | Citations |
| CCK-8 Assay | Reduction of water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan product. | Evaluated the cytotoxic activity of SAF on HL60 cells. | SAF displayed dose- and time-dependent inhibition of HL60 cell proliferation. | researchgate.net |
| Resazurin Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Mentioned as a key technique for assessing cell viability and cytotoxicity. | SAF exhibited cytotoxic activity. | mdpi.comresearchgate.net |
Flow Cytometry for Cell Cycle Distribution and Apoptosis Quantification
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it is instrumental in quantifying the compound's effects on the cell cycle and apoptosis (programmed cell death).
For cell cycle analysis, cells are typically stained with a fluorescent dye, such as propidium iodide (PI), which binds to DNA. nih.gov The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). nih.gov Studies have shown that SAF can induce cell cycle arrest. In NCI-H929 multiple myeloma cells, SAF treatment led to cell cycle arrest in the S and G2/M phases. mdpi.com Conversely, in MDA-MB-231 triple-negative breast cancer cells, a derivative of secalonic acid caused G1 phase arrest in a dose-dependent manner. acs.orgnih.gov
To quantify apoptosis, flow cytometry is often used with Annexin V and PI co-staining. researchgate.net Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. researchgate.net This dual-staining method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells. researchgate.net Research has demonstrated that SAF induces apoptosis in various cell lines, including HL60 and NCI-H929 cells, as confirmed by Annexin V/PI staining and flow cytometry analysis. researchgate.netmdpi.com
Table 2: Summary of Flow Cytometry Findings for this compound
| Cell Line | Effect on Cell Cycle | Apoptosis Induction | Citations |
| MDA-MB-231 | G1 phase arrest | Induced mitochondrial damage and reactive oxygen species-mediated apoptosis. | acs.orgresearchgate.net |
| HL60 | Not specified | Induced dose- and time-dependent apoptosis. | researchgate.net |
| NCI-H929 | S and G2/M phase arrest | Induced both apoptosis and necrosis. | mdpi.com |
Proteomic Profiling (e.g., Two-Dimensional Gel Electrophoresis, MALDI-TOF MS, Western Blotting)
Proteomic profiling techniques are employed to investigate changes in the protein expression of cells in response to this compound treatment, providing crucial clues about its molecular targets and mechanisms of action.
Two-dimensional gel electrophoresis (2-DE) is a high-resolution technique used to separate complex protein mixtures. mdpi.comresearchgate.net Proteins are separated in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight. mdpi.com By comparing the 2-DE maps of control and SAF-treated cells, differentially expressed protein spots can be identified. researchgate.net
In a study on HL60 cells treated with SAF, 2-DE analysis revealed 10 differentially expressed protein spots, with five being upregulated and five downregulated. researchgate.net
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is then used to identify the proteins from the spots of interest excised from the 2-DE gel. mdpi.comnih.gov The protein is digested into smaller peptides, and the resulting peptide mass fingerprint is used to identify the protein by searching protein databases. nih.gov In the aforementioned HL60 study, MALDI-TOF MS analysis identified three of the differentially expressed spots as Rho GDP dissociation inhibitor 2 (RhoGDI 2). researchgate.net
Western blotting is a technique used to detect specific proteins in a sample and to confirm the findings from 2-DE and MALDI-TOF MS. researchgate.net It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. In the study on HL60 cells, Western blotting confirmed a decrease in the abundance of full-length RhoGDI 2 and a corresponding increase in its caspase 3-cleaved product, suggesting that SAF's cytotoxic mechanism involves the caspase 3-induced cleavage of RhoGDI 2. researchgate.net
In vitro Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assays)
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays are used to evaluate the effect of this compound on these processes. frontiersin.org
The wound healing assay , or scratch assay, is a straightforward method to study collective cell migration. frontiersin.org A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored, often by microscopy. researchgate.net Research on hepatocellular carcinoma (HCC) cell lines (HepG2 and Hep3B) showed that SAF treatment significantly inhibited the wound healing ability of these cells compared to untreated controls. researchgate.net
The Transwell assay is used to assess both cell migration and invasion. frontiersin.orgcorning.com The assay uses a chamber with a porous membrane insert. For migration assays, cells are placed in the upper chamber and are induced to migrate through the pores to the lower chamber, typically in response to a chemoattractant. corning.com For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which the cells must degrade and penetrate to move to the lower chamber. frontiersin.orgcorning.com Studies have demonstrated that SAF effectively suppresses both the migration and invasion of HepG2 and Hep3B cells in Transwell assays. researchgate.netmdpi.com Similarly, a derivative of secalonic acid was found to restrict the migration of MDA-MB-231 breast cancer cells. acs.orgresearchgate.net
Table 3: In Vitro Migration and Invasion Assay Results for this compound
| Cell Line | Assay | Effect of SAF | Citations |
| HepG2 & Hep3B | Wound Healing Assay | Suppressed cell migration and wound closure. | researchgate.net |
| HepG2 & Hep3B | Transwell Migration Assay | Inhibited cell migration through the porous membrane. | researchgate.net |
| HepG2 & Hep3B | Transwell Invasion Assay | Inhibited cell invasion through the Matrigel-coated membrane. | researchgate.net |
| MDA-MB-231 | Not specified | Restricted cell migration. | acs.orgresearchgate.net |
Clonogenic Assays for Long-Term Proliferation
The clonogenic assay, or colony formation assay, is an in vitro method used to determine the long-term proliferative capacity of single cells and their ability to form a colony. abcam.comtudublin.ie A colony is defined as a cluster of at least 50 cells, which indicates that the founding cell has undergone sustained division. abcam.com This assay is considered a gold standard for assessing the effects of cytotoxic agents on cell reproductive integrity, as it distinguishes between cells that merely survive treatment and those that retain the ability to proliferate. abcam.com
In the context of this compound research, this assay provides critical insights into the compound's long-term antiproliferative effects. A study involving MDA-MB-231 triple-negative breast cancer cells utilized a clonogenic assay to evaluate the impact of a secalonic acid derivative. acs.orgnih.gov Cells were treated with different concentrations of the compound and allowed to grow for 14 days. The results showed that the compound significantly reduced the number and size of colonies in a concentration-dependent manner, thereby restricting the long-term proliferative capability of the cancer cells. acs.orgnih.govresearchgate.net
Imaging Techniques for Visualizing Cellular and Tissue Effects
Advanced imaging techniques are essential for visualizing the morphological and ultrastructural changes induced by this compound in cells and tissues.
Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Ultrastructural Analysis
Electron microscopy (EM) uses a beam of electrons to generate high-resolution images, allowing for the detailed analysis of cellular ultrastructure far beyond the resolution of light microscopy. nih.govsrce.hr
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of cells. nih.govnih.gov In SEM, a focused electron beam scans the surface of a specimen, and the resulting signals (primarily secondary electrons) are used to create a three-dimensional image. nih.gov This technique has been used in this compound research to observe morphological changes associated with apoptosis. For instance, in a study on MDA-MB-231 cells treated with a secalonic acid derivative, SEM analysis provided evidence of apoptosis induction by revealing characteristic surface changes in the treated cells. acs.orgresearchgate.net
Transmission Electron Microscopy (TEM) allows for the visualization of the internal ultrastructure of cells. srce.hrfrontiersin.org In TEM, a broad beam of electrons passes through an ultrathin section of the specimen. srce.hr Different parts of the cell scatter the electrons to varying degrees, creating contrast in the resulting image, which reveals the detailed structure of organelles and other intracellular components. nih.gov While specific applications in SAF research are less detailed in the provided context, TEM is a crucial tool for examining effects like mitochondrial damage, nuclear condensation, or changes in membrane integrity, which are hallmarks of cellular responses to cytotoxic compounds. frontiersin.org
Fluorescence Microscopy for Microtubule Dynamics and Cell Morphology
In studies involving SAF, fluorescence microscopy has been employed to observe its influence on the microtubule cytoskeleton. For instance, research on U2OS osteosarcoma cells, which are engineered to express Green Fluorescent Protein (GFP) tagged to α-tubulin, has demonstrated the effects of SAF. mdpi.com When these cells were treated with SAF, significant alterations in the microtubule network's morphology were observed. mdpi.com The typically organized and filamentous network of microtubules becomes disorganized and disassembled in the presence of the compound, which may contribute to its cytotoxic effects. researchgate.net
Furthermore, fluorescence microscopy, often in conjunction with phase-contrast microscopy, has been used to assess broader changes in cell morphology and to identify hallmarks of apoptosis. In studies on MDA-MB-231 triple-negative breast cancer cells, treatment with a derivative of secalonic acid led to a dose-dependent decrease in cell density and characteristic apoptotic morphological changes. nih.govacs.org The use of fluorescent dyes like DAPI (4′,6-diamidino-2-phenylindole), which stains the cell nucleus, allows for the visualization of nuclear condensation and fragmentation, key features of apoptosis. acs.org Confocal microscopy, a specialized type of fluorescence microscopy, has further detailed the complete disintegration of the tubulin network and the formation of apoptotic bodies in treated cells. acs.org
Table 1: Research Findings on this compound Using Fluorescence Microscopy
| Cell Line | Observation | Implication | Reference |
| U2OS-GFP-α-tubulin | Altered morphology and disassembly of the microtubule network. | Disruption of the cytoskeleton, contributing to cytotoxicity. | mdpi.comresearchgate.net |
| MDA-MB-231 | Dose-dependent decrease in cell density, nuclear condensation, and apoptotic body formation. | Induction of apoptosis. | nih.govacs.org |
| MDA-MB-231 | Complete tubulin disintegration. | Significant microtubule disruption. | acs.org |
Magnetic Resonance Imaging (MRI) in Preclinical Tumor Models
Magnetic Resonance Imaging (MRI) serves as a powerful non-invasive technique in preclinical research to evaluate the in vivo efficacy of potential anticancer agents like this compound (SAF). It provides detailed anatomical and functional information about tumors, allowing for the longitudinal monitoring of tumor growth and response to treatment.
In preclinical studies involving hepatocellular carcinoma (HCC) xenograft models, MRI has been utilized to assess the impact of SAF on tumor progression. nih.gov A specific MRI technique, Diffusion-Weighted MRI (DW-MRI), has been particularly valuable. DW-MRI measures the random motion of water molecules within tissue, and the calculated Apparent Diffusion Coefficient (ADC) values can serve as a biomarker for tumor cellularity, necrosis, and apoptosis. researchgate.net
Research has shown that treatment with SAF in an HCC nude mouse model led to a marked inhibition of tumor growth. nih.gov This was accompanied by an increase in the ADC values within the tumors as observed through MRI. nih.govresearchgate.netresearchgate.net An increase in ADC values is often indicative of a decrease in tumor cell density and an increase in necrosis or apoptosis, suggesting that SAF is effectively inducing cell death within the tumor. researchgate.net These findings from MRI studies provide crucial in vivo evidence that complements in vitro observations of SAF's anticancer activity. nih.govresearchgate.net
Table 2: MRI Findings in Preclinical Tumor Models Treated with this compound
| Tumor Model | MRI Technique | Key Finding | Interpretation | Reference |
| Hepatocellular Carcinoma (HCC) Xenograft | Diffusion-Weighted MRI (DW-MRI) | Increased Apparent Diffusion Coefficient (ADC) values in tumors after SAF treatment. | Decreased tumor cellularity and increased necrosis/apoptosis, indicating a positive treatment response. | nih.govresearchgate.netresearchgate.net |
| Hepatocellular Carcinoma (HCC) Xenograft | Standard MRI | Markedly inhibited tumor growth. | SAF effectively suppresses tumor progression in vivo. | nih.gov |
Synthetic and Semisynthetic Approaches to Secalonic Acid F and Derivatives
Chemical Synthesis Methodologies Related to the Secalonic Acid Skeleton (e.g., Baeyer–Villiger Oxidation Context)
The core synthetic challenge for the secalonic acid skeleton lies in forming the dimeric structure, typically involving a 2,2'-biphenol (B158249) linkage between two tetrahydroxanthone monomers nih.govwikipedia.org. A common strategy in the synthesis of ergochromes, including secalonic acids, involves the biaryl dimerization of protected iodo-aryl monomers wikipedia.org.
Key synthetic approaches include:
Copper(I)-mediated homodimerization: This method has been successfully employed in the total syntheses of secalonic acids A and D. It involves the late-stage coupling of complex aryl stannane (B1208499) monomers under mild oxidative conditions with copper(I) chloride, demonstrating excellent functional group tolerance nih.govwikipedia.org.
Palladium-catalyzed coupling: Similar to copper-mediated reactions, palladium catalysts, such as Pd(OAc)2 under Suzuki conditions, have been utilized for coupling protected iodo monomers to achieve the secalonic acid skeleton, as demonstrated in the synthesis of secalonic acid E wikipedia.org.
The Baeyer–Villiger oxidation is a notable reaction in organic synthesis that converts ketones to esters and cyclic ketones to lactones by cleaving a carbon-carbon bond adjacent to the carbonyl group and introducing an oxygen atom researchgate.netsigmaaldrich.comorganic-chemistry.org. While not a direct step in forming the biphenol linkage of secalonic acids, Baeyer–Villiger oxidation is a versatile tool for synthesizing lactones and ester functionalities from ketones, which can serve as key intermediates in the synthesis of various natural products and their derivatives researchgate.netsigmaaldrich.comrsc.org. For instance, it has been explored in the context of synthesizing secalonic acids B, D, and F, suggesting its utility in constructing precursor fragments or modifying the secalonic acid structure researchgate.net. The reaction's regiospecificity depends on the migratory ability of substituents attached to the carbonyl group, with tertiary alkyl groups migrating more readily than primary alkyl or methyl groups organic-chemistry.org. Enzymatic Baeyer–Villiger monooxygenases (BVMOs) are also employed as biocatalysts, offering environmentally safer approaches using molecular oxygen as an oxidant rsc.org.
Isolation and Characterization of Novel Secalonic Acid F Derivatives from Natural Sources
This compound and its derivatives are naturally occurring mycotoxins predominantly isolated from various fungal species. These compounds are characterized by a dimeric tetrahydroxanthenone skeleton mdpi.com.
Key Isolation and Characterization Findings:
From Aspergillus aculeatus : A novel secalonic acid derivative, designated F-7 (also referred to as compound 1), was isolated from the endophytic fungus Aspergillus aculeatus MBT 102, which is associated with Rosa damascena acs.orgnih.govresearchgate.net. The planar structure of F-7 was elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) acs.orgnih.govresearchgate.net. The relative and absolute configurations were determined through a combination of quantum mechanical/NMR approaches and comparison of calculated and experimental electronic circular dichroism (CD) spectra acs.orgnih.govresearchgate.net. Aspergillus aculeatus is also known to produce other secalonic acids, including B, D, and F jst.go.jp.
From Periconia verrucosa : Secalonic acid F1 (SF1), a 2,4′-linked secalonic acid derivative, was isolated and characterized from Periconia verrucosa, another endophytic fungus found in Rosa damascena oup.com. Its chemical formula was confirmed as C32H30O14 by High-Resolution Mass Spectrometry (HRMS-ESI) oup.com. 1H NMR, 13C NMR, and DEPT spectral data indicated its asymmetric dimeric nature, consistent with previously reported data for secalonic acid F1 oup.com.
From Penicillium chrysogenum : this compound has been isolated from the mycelium extract of the Arctic-derived fungus Penicillium chrysogenum INA 13460 nih.govmdpi.com. Structural elucidation involved 2D NMR and HR-ESIMS data, with absolute configurations determined by conformational NMR analysis and circular dichroism spectroscopy nih.gov.
From Penicillium oxalicum : Further chemical studies on the marine-derived fungus Penicillium oxalicum have led to the isolation of additional novel secalonic acid derivatives, specifically secalonic acids J–M clockss.org. Their structures were elucidated using NMR and high-resolution mass spectrometry, and absolute configurations were established by comparing experimental and calculated electronic circular dichroism spectra clockss.org.
General Linkage: All seven secalonic acids (A-G) isolated have been shown to possess a 2,2'-linkage, with this compound being an enantiomer with the same linkage as secalonic acid G google.com.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies of this compound and its analogs reveal that modifications to their dimeric tetrahydroxanthenone skeleton can significantly influence their biological activities, which include anticancer and antimicrobial properties.
Anticancer Activities:
Hepatocellular Carcinoma (HCC): this compound (SAF) has demonstrated the ability to suppress the proliferation of hepatocellular carcinoma cells (HepG2 and Hep3B) in a dose-dependent manner mdpi.com. It was found to inhibit HCC progression by targeting MARCH1, a protein involved in regulating the PI3K/AKT/β-catenin and antiapoptotic Mcl-1/Bcl-2 signaling pathways mdpi.com.
Table 1: Cytotoxic Activity of this compound against HCC Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3.618 |
Triple-Negative Breast Cancer (TNBC): The derivative F-7 (compound 1), isolated from Aspergillus aculeatus, exhibits strong cytotoxic activity against triple-negative breast cancer cells acs.orgnih.gov. Studies indicate that F-7 induces apoptosis, mitochondrial damage, and reactive oxygen species-mediated apoptosis, leading to G1 phase arrest in cancer cells acs.orgnih.gov. Furthermore, F-7 causes significant microtubule disruption and restricts cell migration acs.orgnih.gov.
General Cytotoxicity: New secalonic acid analogues, such as (-)-5-epi-F-7 and ergochrysin C, isolated from Claviceps yanagawaensis, have shown cytotoxicity against various cancer cell lines, including HepG2, HL60, HT29, PANC-1, and T98G scirp.org. This suggests that the secalonic acid scaffold holds promise for developing anticancer agents.
Antimicrobial Activities:
Antibacterial Potential: Secalonic acid F1 (SF1) has demonstrated antimicrobial activity, particularly against Staphylococcus aureus, with an IC50 of 7.6 µg mL−1 oup.com. SF1 inhibits biofilm formation, induces morphological changes, and disrupts the cell membrane integrity of the pathogen oup.com. It also exhibits strong synergistic potential when combined with ciprofloxacin (B1669076) and reduces DNA and RNA synthesis in bacteria oup.com.
Broad-Spectrum Activity: this compound has shown strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA S. aureus INA 00985) with a Minimum Inhibitory Concentration (MIC) value of 2 μg/mL mdpi.com. It is also active against the phytopathogenic bacteria Pectobacterium carotovorum (MIC 4 μg/mL) and exhibits activity against fungi such as Aspergillus fumigatus (MIC 16 μg/mL) and Aspergillus niger (MIC 4 μg/mL) mdpi.com.
Table 2: Antimicrobial Activity of this compound/F1
| Compound | Microorganism/Cell Line | Activity Measure | Value |
|---|---|---|---|
| Secalonic acid F1 | Staphylococcus aureus | IC50 | 7.6 µg mL−1 |
| This compound | MRSA S. aureus INA 00985 | MIC | 2 µg/mL |
| This compound | Pectobacterium carotovorum | MIC | 4 µg/mL |
| This compound | Aspergillus fumigatus | MIC | 16 µg/mL |
These studies collectively highlight the diverse bioactivities of this compound and its analogs, emphasizing the importance of their structural features in mediating their biological effects.
Future Research Directions and Translational Potential in Biological Research
Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes of Secalonic Acid F
The biosynthesis of secalonic acids, including SAF, is a complex process involving a series of enzymatic reactions. While it is known that Aspergillus aculeatus is a producer of secalonic acids B, D, and F, and that emodin (B1671224) serves as an intermediate, the complete biosynthetic pathway remains to be fully elucidated. nih.gov It is suggested that precursor tetrahydroxanthone units are formed in pairs and that compounds like cynodontin (B45498) and endocrocin (B1203551) are formed through a common branching pathway. nih.gov
Future research should focus on identifying and characterizing the specific enzymes involved in the SAF biosynthetic pathway. Genomic and chemical analyses of producing organisms, such as Penicillium chrysogenum, have pointed towards biosynthetic gene clusters (BGCs) with similarities to known secalonic acid synthesis genes. researchgate.net These clusters appear to contain genes encoding for key enzymes like polyketide synthase (PKS), tetrahydroxynaphthalene reductase, and cytochrome P450 monooxygenases, the latter of which are believed to catalyze the crucial dimerization step. researchgate.net
Advanced bioinformatics tools such as the "antibiotics and Secondary Metabolite Analysis Shell" (antiSMASH) and the "biosynthetic gene similarity clustering and prospecting engine" (BiG-SCAPE) can be leveraged to mine microbial genomes for novel BGCs related to SAF. frontiersin.org This approach will not only help in discovering the complete set of genes and enzymes but also in understanding their regulatory mechanisms. Heterologous expression of these identified genes in model organisms could confirm their function and pave the way for combinatorial biosynthesis to generate novel SAF analogs with improved properties.
| Research Objective | Proposed Approach | Key Enzymes/Genes of Interest |
| Identify complete BGC for SAF | Genome mining using antiSMASH/BiG-SCAPE | Polyketide Synthase (PKS), Reductases, Cytochrome P450s |
| Characterize enzymatic steps | Heterologous expression and in vitro assays | Dimerization enzymes, Tailoring enzymes |
| Understand regulatory networks | Transcriptomic analysis under different culture conditions | Transcription factors, Efflux pumps |
Application of Multi-Omics Approaches for Comprehensive Understanding
To gain a holistic view of this compound's biological impact, the application of multi-omics approaches is essential. Integrating genomics, proteomics, metabolomics, and transcriptomics can provide a comprehensive understanding of how SAF is produced, how its production is regulated, and its precise effects on biological systems. techscience.com
For instance, a multi-omics strategy could be employed to study the response of cancer cells to SAF treatment. frontiersin.org
Genomics can identify genetic factors that confer sensitivity or resistance to SAF.
Transcriptomics (RNA-seq) can reveal changes in gene expression profiles, highlighting the pathways that are activated or repressed by the compound.
Proteomics can identify direct protein targets and downstream changes in protein expression and post-translational modifications.
Metabolomics can uncover alterations in cellular metabolism, providing insights into the functional consequences of SAF's activity. mdpi.com
Data fusion methodologies that integrate these different layers of omics data can help build comprehensive models of SAF's mechanism of action and identify robust biomarkers for its effects. mdpi.com This integrated approach has proven effective in identifying candidate effector proteins in fungi and can be adapted to elucidate the complex interactions of SAF within a cell. nih.gov
Development of Advanced In Vitro Models for Studying this compound Effects
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, limiting their predictive value. nih.gov The development and use of advanced in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" (OOC) systems, represent a significant step forward for studying the effects of this compound. mdpi.com
These 3D models more accurately mimic the architecture, cell-cell interactions, and physiological responses of human tissues and organs. frontiersin.org For example, liver organoids could be used to study the hepatotoxicity or anticancer effects of SAF in a more physiologically relevant context. nih.gov The integration of organoids with microfluidic systems allows for precise control over the cellular microenvironment, including nutrient flow and exposure to SAF, and enables the creation of multi-organ models to study systemic effects. rsc.orgmdpi.com These advanced systems can provide more accurate data on the efficacy and potential toxicity of SAF, bridging the gap between preclinical studies and clinical applications. mdpi.com
| Model Type | Application for SAF Research | Advantages over 2D Culture |
| 3D Organoids | Testing anticancer efficacy on patient-derived tumor organoids. | More accurately mimics tumor microenvironment and heterogeneity. frontiersin.org |
| Microfluidic Systems (Organ-on-a-Chip) | Simulating physiological conditions for toxicity and efficacy testing. | Allows for dynamic perfusion and mechanical cues. researchgate.net |
| Integrated Organoid-on-a-Chip | Studying multi-organ interactions and systemic effects of SAF. | Replicates complex physiological interactions between different tissues. rsc.org |
Identification of Additional Specific Molecular Targets and Signaling Pathways for this compound
While several molecular targets of this compound have been identified, further research is needed to uncover the full spectrum of its interactions. It is known to target MARCH1, leading to the downregulation of the PI3K/AKT/β-catenin signaling pathway in hepatocellular carcinoma. nih.govnih.gov The secalonic acid family has also been shown to inhibit DNA topoisomerase I and protein kinase C. acs.orgnih.gov Furthermore, a derivative, Secalonic acid F1, was found to inhibit the respiratory chain in Staphylococcus aureus by interacting with succinate (B1194679) dehydrogenase. oup.com
Future studies should aim to identify additional, specific molecular targets. Unbiased, large-scale screening methods can be employed for this purpose:
Affinity chromatography-mass spectrometry can be used to pull down and identify proteins that directly bind to SAF.
Thermal proteome profiling (TPP) can detect changes in protein thermal stability upon SAF binding, revealing direct targets and downstream effects.
High-throughput screening of genetic libraries (e.g., CRISPR-Cas9 knockout screens) can identify genes that modulate cellular sensitivity to SAF, thereby pointing to its targets or critical pathway components.
Elucidating these additional targets will provide a more complete picture of SAF's mechanism of action and could reveal novel therapeutic applications.
Utilization of this compound as a Chemical Probe in Cell Biology and Mechanism-of-Action Studies
A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. Given that this compound has known specific targets, it holds significant potential as a chemical probe. nih.gov By inhibiting targets like MARCH1 or the PI3K/AKT pathway, SAF can be used to investigate the roles of these proteins and pathways in various biological processes beyond what is currently known. nih.govnih.gov
For example, SAF could be used to explore the function of MARCH1 in different cancer types or in non-cancerous conditions like immune regulation. To enhance its utility as a probe, derivatives of SAF could be synthesized with tags (e.g., biotin (B1667282) or fluorescent dyes) to facilitate target identification, validation, and visualization of its subcellular localization. These tagged probes would be invaluable tools for mechanism-of-action studies, allowing researchers to track the molecule within the cell and identify its binding partners with greater precision.
Exploration of this compound's Potential in Biological Control and Sustainable Agricultural Practices
The growing demand for sustainable agricultural practices has spurred interest in bio-friendly alternatives to synthetic pesticides and herbicides. nih.gov Bioherbicides, derived from natural sources like plants and microbes, are considered more eco-friendly and pose fewer risks of chemical residue contamination. mdpi.comnih.gov
This compound has demonstrated allelopathic properties, indicating its potential as a natural herbicide. acs.org Its antimicrobial activity against various microorganisms, including plant pathogens like Pectobacterium carotovorum, further supports its potential use in biological control. researchgate.netnih.gov
Future research in this area should focus on:
Efficacy and Spectrum: Evaluating the herbicidal efficacy of SAF against a broad range of problematic weed species under controlled and field conditions.
Formulation Development: Creating stable and effective formulations of SAF that enhance its persistence and activity in an agricultural setting. This is crucial as many natural herbicides require high doses for effectiveness. mdpi.com
Environmental Impact: Assessing the environmental fate and non-target effects of SAF to ensure its safety and sustainability as a biocontrol agent. mdpi.com
Harnessing the phytotoxic properties of this compound could lead to the development of novel bioherbicides, contributing to more sustainable and integrated weed management strategies. researchgate.net
Q & A
Q. What analytical methods are recommended for characterizing the structural differences between Secalonic acid F and its analogs (e.g., Secalonic acid D)?
- Methodological Answer : Use high-resolution techniques such as X-ray crystallography for absolute configuration determination and NMR spectroscopy (1H, 13C, DEPT, COSY, HMBC) to resolve structural nuances. Compare spectral data with known analogs like Secalonic acid D, focusing on substituent positions and ring conformations . For example, this compound's unique hydroxylation pattern can be confirmed via HMBC correlations between protons and carbonyl carbons.
Q. How can researchers validate the biosynthesis pathway of this compound in fungal strains?
- Methodological Answer : Combine gene cluster analysis (e.g., via genome mining of Aspergillus spp.) with HPLC-MS -guided isolation of intermediates. Monitor extrolite production under varying culture conditions (e.g., pH, nutrient stress) to map precursor incorporation . For instance, isotopic labeling (e.g., 13C-acetate) can trace polyketide synthase (PKS) activity critical for dimeric xanthone formation.
Q. What standardized assays are used to evaluate this compound’s biological activity in vitro?
- Methodological Answer : Employ MTT assays for cytotoxicity screening in cancer cell lines (e.g., HL60, HeLa) and compare IC50 values with positive controls. Pair this with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining). Ensure consistency by adhering to OECD guidelines for cell viability assays .
Advanced Research Questions
Q. How should experimental designs address conflicting data on this compound’s pro-apoptotic vs. anti-proliferative mechanisms?
- Methodological Answer : Perform time-course experiments to differentiate early apoptotic markers (e.g., caspase-3 activation) from late-stage necrosis. Use RNA-seq to identify transcriptomic signatures and validate via Western blotting (e.g., Bcl-2, Bax). Address discrepancies by standardizing cell passage numbers, serum conditions, and inhibitor controls (e.g., Z-VAD-FMK for caspase inhibition) .
Q. What strategies resolve contradictions in reported IC50 values across studies?
- Methodological Answer : Conduct meta-analysis of published data, normalizing variables such as cell density, solvent (DMSO concentration ≤0.1%), and exposure duration. Apply ANOVA with post-hoc tests to identify outliers. Validate using a reference compound (e.g., doxorubicin) in parallel assays to calibrate inter-lab variability .
Q. How can transcriptomic and proteomic approaches elucidate this compound’s off-target effects?
- Methodological Answer : Integrate RNA sequencing (differential gene expression) with SWATH-MS proteomics to map pathway crosstalk (e.g., ER stress, autophagy). Use STRING database analysis to identify protein interaction networks disrupted by this compound. Confirm findings with CRISPR-Cas9 knockouts of key targets (e.g., RhoGDI2) .
Q. What advanced techniques quantify this compound’s stability under physiological conditions?
- Methodological Answer : Apply LC-QTOF-MS to monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Use molecular dynamics simulations to predict pH-dependent hydrolysis sites. Validate with circular dichroism to track conformational changes over time .
Q. How to optimize fungal fermentation for high-yield this compound production without genetic modification?
- Methodological Answer : Use response surface methodology (RSM) to model variables (temperature, aeration, carbon/nitrogen ratio). Employ UV mutagenesis to enhance wild-type strain productivity. Quantify yields via HPLC-DAD and compare with baseline extrolite profiles .
Data Presentation and Reproducibility Guidelines
- Tabulate critical data : Include raw IC50 values, spectral assignments (δ ppm for NMR), and statistical parameters (p-values, confidence intervals) in supplementary materials .
- Address limitations : Explicitly note batch-to-batch variability in fungal metabolites and potential endotoxin contamination in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
